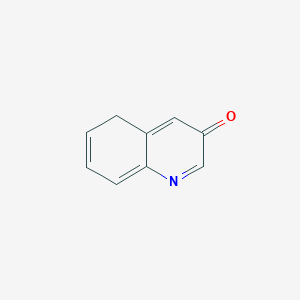![molecular formula C6H3N5S B14232537 3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine CAS No. 503818-33-5](/img/structure/B14232537.png)
3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE is a heterocyclic compound that contains nitrogen and sulfur atoms within its fused ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-2,3-diamines with thionyl chloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of hydrazonoyl halides and triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the heterocyclic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic photovoltaic materials and electroluminescent devices.
Mecanismo De Acción
The mechanism of action of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the enzyme responsible for acid secretion in the stomach .
Comparación Con Compuestos Similares
1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE can be compared with other similar compounds, such as:
Imidazo[4,5-b]quinoxaline: Known for its anticancer properties.
Thiazolo[4,5-b]pyridine: Exhibits antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridine: Functions as a GABA A receptor agonist and proton pump inhibitor.
The uniqueness of 1H-IMIDAZO[4,5-B][1,2,5]THIADIAZOLO[3,4-D]PYRIDINE lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
503818-33-5 |
|---|---|
Fórmula molecular |
C6H3N5S |
Peso molecular |
177.19 g/mol |
Nombre IUPAC |
4-thia-3,5,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-3-4(11-12-10-3)5-6(7-1)9-2-8-5/h1-2,10H |
Clave InChI |
CDUBAKKAJBBAJA-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NSN2)C3=NC=NC3=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



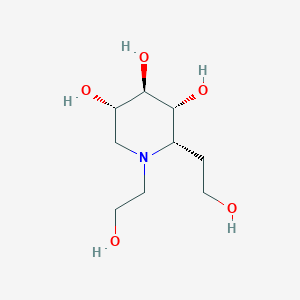

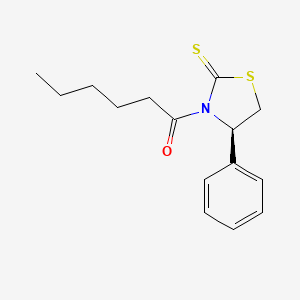
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)





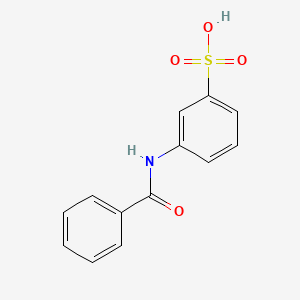
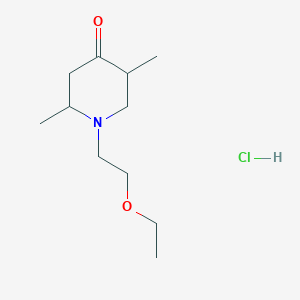
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
